Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate
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Overview
Description
Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate is a chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is characterized by its oxirane ring, which is a three-membered cyclic ether, and its ester functional group.
Preparation Methods
The synthesis of Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of an appropriate alkene with a peracid to form the oxirane ring. The ester group is then introduced through esterification reactions . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Chemical Reactions Analysis
Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can also open the oxirane ring, typically using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, where its oxirane ring serves as a substrate for epoxide hydrolases.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.
Mechanism of Action
The mechanism by which Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate exerts its effects involves the reactivity of its oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can form various products depending on the nucleophile and reaction conditions. The ester group can also participate in reactions, such as hydrolysis, leading to the formation of carboxylic acids and alcohols .
Comparison with Similar Compounds
Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate can be compared with other oxirane-containing compounds, such as:
Ethyl 2,3-epoxybutanoate: Similar in structure but with different substituents on the oxirane ring.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.
Propyl 3,3-dimethyl-2-propyloxirane-2-carboxylate: Similar but with a propyl ester group instead of an ethyl ester group.
Biological Activity
Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate (CAS No. 5445-27-2) is a compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₀H₁₈O₃
- Molecular Weight : 186.25 g/mol
- Structural Features : The compound features an epoxide group and a carboxylate moiety, which are critical for its biological interactions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 22 | Induction of apoptosis |
HepG2 (Liver) | 15 | Inhibition of cell proliferation |
HCT116 (Colon) | 18 | Activation of caspase-dependent pathways |
These findings suggest that the compound may induce apoptosis through the activation of intrinsic pathways involving caspases, leading to programmed cell death in cancer cells .
Hypoglycemic and Hypoketonemic Effects
This compound has been investigated for its potential in managing metabolic disorders. It has shown promise in reducing blood glucose levels and ketone bodies in preclinical models. The mechanism is believed to involve modulation of glucose metabolism pathways, making it a candidate for treating conditions like diabetes .
The biological activity of this compound can be attributed to several mechanisms:
- Epoxide Formation : The epoxide group can react with nucleophiles in biological systems, potentially modifying proteins or nucleic acids.
- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in metabolic pathways, influencing cellular functions.
- Modulation of Signaling Pathways : The compound may alter signaling cascades related to cell growth and apoptosis, particularly in cancer cells.
Study on Anticancer Effects
A recent study published in a peer-reviewed journal explored the effects of this compound on human cancer cell lines. The results highlighted its cytotoxicity against multiple cancer types:
- Breast Cancer : The compound induced G1 phase arrest in MCF-7 cells.
- Liver Cancer : HepG2 cells exhibited increased reactive oxygen species (ROS) levels upon treatment.
This indicates that the compound's anticancer effects may be mediated through oxidative stress pathways .
Metabolic Studies
Another investigation assessed the hypoglycemic effects in diabetic rodent models. This compound administration resulted in:
- A significant decrease in fasting blood glucose levels.
- Reduced levels of circulating ketone bodies.
These outcomes suggest a potential role in diabetes management by improving insulin sensitivity and glucose homeostasis .
Properties
CAS No. |
5445-27-2 |
---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-5-7-10(8(11)12-6-2)9(3,4)13-10/h5-7H2,1-4H3 |
InChI Key |
USLCBYDILYNBPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(O1)(C)C)C(=O)OCC |
Origin of Product |
United States |
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